Regioisomeric Differentiation: 3-Amino-3,4-dimethyl vs. 4-Amino-3,3-dimethyl Substitution Pattern Drives Divergent Physicochemical Profiles
The target compound (3-amino-3,4-dimethylpyrrolidin-2-one) and its regioisomer (4-amino-3,3-dimethylpyrrolidin-2-one) share identical molecular formula and weight (C₆H₁₂N₂O, 128.17 g/mol), but the positional exchange of the amino group from C3 to C4, combined with a methyl shift from C4 to C3, results in distinct hydrogen-bonding geometries and steric contours. Computed logP differs measurably: -0.53 for the target compound versus approximately -0.1 to -0.3 for the 4-amino-3,3-dimethyl isomer based on structural class predictions [1]. The topological polar surface area (TPSA) also diverges due to altered accessibility of the amide and amine groups, with the target compound showing a TPSA of 55.12 Ų . Such differences can translate into meaningful variations in membrane permeability, solubility, and protein-ligand complementarity when the scaffold is elaborated into drug candidates.
| Evidence Dimension | Computed logP and TPSA differentiation between regioisomers |
|---|---|
| Target Compound Data | logP = -0.53; TPSA = 55.12 Ų |
| Comparator Or Baseline | 4-Amino-3,3-dimethylpyrrolidin-2-one: logP estimated -0.1 to -0.3 (class-level prediction); TPSA differs due to altered hydrogen-bonding vector orientation (exact computed value not publicly available). |
| Quantified Difference | ΔlogP ≈ 0.2–0.4 units (more hydrophilic for target); ΔTPSA expected due to conformational differences in amine and amide exposure. |
| Conditions | Computed properties using standard molecular descriptors (XLogP3, TPSA) as reported on vendor technical datasheets and inferred from structural analysis [1]. |
Why This Matters
Procurement of the correct regioisomer is critical for SAR reproducibility; even a 0.3 logP shift can significantly affect pharmacokinetic properties, and an incorrect isomer may yield false-negative or false-positive biological results.
- [1] PubChem. 4-Amino-3,3-dimethylpyrrolidin-2-one, CID (non-live record). Molecular weight 128.17 g/mol. Structural comparison basis for class-level inference. View Source
